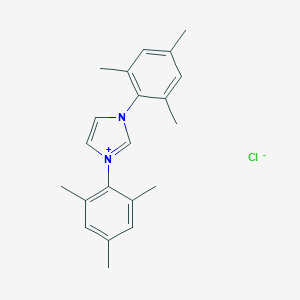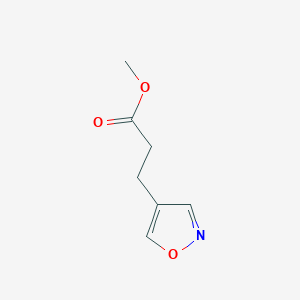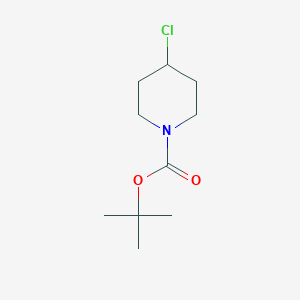
4-Isopropoxy-2,3-dimethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-2,3-dimethoxypyridine (IDMP) is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-2,3-dimethoxypyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic neurons.
Efectos Bioquímicos Y Fisiológicos
4-Isopropoxy-2,3-dimethoxypyridine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. It has also been found to have antioxidant and anti-inflammatory properties, which may make it a valuable tool in the study of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Isopropoxy-2,3-dimethoxypyridine is its ability to modulate neurotransmitter release, which makes it a valuable tool in the study of various neurological disorders. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Additionally, its effects may be influenced by factors such as age, gender, and genetic variability, which must be taken into account in experimental design.
Direcciones Futuras
There are many potential future directions for research on 4-Isopropoxy-2,3-dimethoxypyridine, including its use in the study of various neurological disorders, the investigation of its antioxidant and anti-inflammatory properties, and the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize dosing and administration protocols.
Métodos De Síntesis
4-Isopropoxy-2,3-dimethoxypyridine can be synthesized using a multistep process involving the reaction of 2,3-dimethoxypyridine with isopropyl bromide in the presence of a base, followed by purification and isolation. The final product is a white crystalline powder with a melting point of 84-86°C.
Aplicaciones Científicas De Investigación
4-Isopropoxy-2,3-dimethoxypyridine has been widely used in scientific research as a chemical tool to investigate various biological processes. One of the most significant applications of 4-Isopropoxy-2,3-dimethoxypyridine is in the study of the brain and nervous system. It has been found to modulate the release of neurotransmitters, such as dopamine and norepinephrine, and has been used to investigate the role of these neurotransmitters in various neurological disorders.
Propiedades
Número CAS |
158150-21-1 |
|---|---|
Nombre del producto |
4-Isopropoxy-2,3-dimethoxypyridine |
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2,3-dimethoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3 |
Clave InChI |
AUSPSKAYDOXACY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
SMILES canónico |
CC(C)OC1=C(C(=NC=C1)OC)OC |
Sinónimos |
Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)